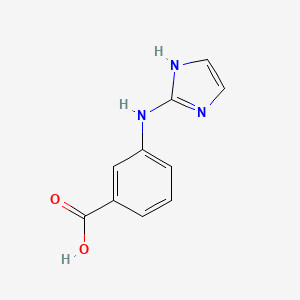

3-(1h-Imidazol-2-ylamino)benzoic acid

Description

3-(1H-Imidazol-2-ylamino)benzoic acid (CAS: 246135-55-7) is a heterocyclic compound featuring a benzoic acid core substituted at the 3-position with an imidazol-2-ylamino group. Its molecular formula is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol . The topological polar surface area (TPSA) is 89.6 Ų, and its XlogP (a measure of lipophilicity) is 1.3, indicating moderate solubility in both aqueous and organic media .

The structural uniqueness of this compound lies in the amino-linked imidazole moiety, which differentiates it from simpler benzoic acid derivatives. This configuration may enhance its ability to participate in hydrogen bonding, metal coordination, or enzymatic interactions, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name |

3-(1H-imidazol-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9(15)7-2-1-3-8(6-7)13-10-11-4-5-12-10/h1-6H,(H,14,15)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGXEIJQLIWESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666511 | |

| Record name | 3-[(1H-Imidazol-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246135-55-7 | |

| Record name | 3-(1H-Imidazol-2-ylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246135-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1H-Imidazol-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1H-Imidazol-2-ylamino)benzoic acid, also known as imidazole-2-ylaminobenzoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and potential applications based on various research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For example, it interacts with topoisomerases, which are crucial for DNA replication and repair. This interaction leads to the inhibition of cancer cell proliferation by inducing apoptosis in cancerous cells.

- Cell Signaling Modulation : It affects signaling pathways by altering the expression of genes involved in cell survival and apoptosis. The compound can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Protein Interaction : The imidazole group allows for hydrogen bonding with amino acids in target proteins, enhancing its binding affinity and specificity .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:

- Induction of apoptosis through the activation of caspases.

- Disruption of cell cycle progression at the G1/S phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains, likely through the inhibition of bacterial DNA gyrase, a target critical for bacterial replication .

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy against E. coli and S. aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating promising potential as an antimicrobial agent.

Research Findings

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of benzimidazole, which includes 3-(1H-Imidazol-2-ylamino)benzoic acid, show potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 5.08 µM against Candida albicans and Aspergillus niger, indicating their potential as effective antifungal agents. Additionally, compounds showed comparable efficacy to standard treatments like fluconazole .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| W1 | 5.08 | C. albicans |

| W6 | 5.19 | S. aureus |

| W17 | 4.12 | HCT116 (cancer cell) |

Anticancer Applications

This compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

In a comparative study, compound W17 exhibited an IC50 value of 4.12 µM against the HCT116 colorectal cancer cell line, outperforming the standard drug 5-fluorouracil (IC50 = 7.69 µM). This suggests that modifications to the benzimidazole core can enhance anticancer efficacy .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| W17 | 4.12 | HCT116 |

| 5-FU | 7.69 | HCT116 |

Neurological Disorders

The potential therapeutic applications of imidazole compounds extend to neurodegenerative diseases such as Alzheimer's disease. Research has indicated that imidazole derivatives can inhibit the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease.

Case Study: Neuroprotective Effects

A patent describes imidazole compounds that inhibit amyloid-beta production, presenting a promising avenue for treating Alzheimer's disease and related disorders . The efficacy of these compounds in reducing amyloid deposits could provide a new strategy for managing neurodegenerative conditions.

Summary of Findings

The applications of this compound are multifaceted, with significant implications in antimicrobial therapy, cancer treatment, and neurological disorder management. The following table summarizes key findings:

| Application | Activity Type | Key Findings |

|---|---|---|

| Antimicrobial | Antibacterial/Fungal | MIC values as low as 4.12 µM against pathogens |

| Anticancer | Cell Proliferation | IC50 of 4.12 µM against HCT116 cells |

| Neurological | Amyloid Inhibition | Potential to inhibit amyloid-beta production |

Chemical Reactions Analysis

Acylation Reactions

The carboxylic acid group undergoes classical acylation reactions:

-

Amide Formation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) in the presence of triethylamine to form substituted amides . For example:

-

Esterification : Forms methyl or ethyl esters via reaction with methanol/ethanol and thionyl chloride (SOCl₂).

Coupling Reactions

The imidazole-amino group participates in coupling reactions:

-

Benzimidazole Thioether Formation : Reacts with 2-mercaptobenzimidazole under basic conditions (K₂CO₃, ethanol) to form thioether-linked hybrids .

-

Peptide Coupling : Carbodiimides (e.g., DCC) facilitate amide bond formation with primary amines .

Hydrolysis and Decarboxylation

-

Ester Hydrolysis : Esters (e.g., methyl or ethyl) hydrolyze to the parent acid under alkaline conditions (Ba(OH)₂, DMF, 140°C) .

-

Decarboxylation : Thermal decomposition at >200°C releases CO₂, forming 3-(1H-imidazol-2-ylamino)benzene.

Metal Coordination

The imidazole ring acts as a ligand for transition metals:

-

Cu(II) Complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis and FTIR .

-

Zn(II) Binding : Demonstrates moderate affinity for Zn²⁺, relevant to metalloenzyme inhibition .

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Imidazole N-atoms | Catalytic studies | |

| Zn²⁺ | Carboxylate O-atoms | Enzyme inhibition |

Nucleophilic Substitution

The amino group undergoes substitution with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) in DMF to form N-alkylated derivatives.

-

Arylation : Suzuki-Miyaura coupling with aryl boronic acids yields biaryl hybrids .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | Ethyl iodide, K₂CO₃, DMF | N-Ethylimidazolyl-benzoic acid | 78 | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 3-(Arylimidazolyl)benzoic acid | 65 |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Imidazolidinone Formation : Under basic conditions (BEMP catalyst), forms five-membered rings via hydroamidation .

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | BEMP, CH₃CN, rt | Imidazolidin-2-one derivative | 95 |

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

-

Deprotonation : Carboxylic acid (pKa ~2.5) and imidazole (pKa ~6.8) groups deprotonate in basic media .

-

Salt Formation : Reacts with NaOH or HCl to form water-soluble sodium or hydrochloride salts .

Key Research Findings

-

Microwave-assisted synthesis enhances reaction efficiency (e.g., 86% yield in amidation) .

-

Thioether derivatives show marked antiparasitic activity (IC₅₀: 0.15–5.08 μM) .

-

Cu(II) complexes exhibit redox activity, useful in catalysis .

This compound’s versatility in acylation, coupling, and coordination chemistry underscores its utility in medicinal chemistry and materials science.

Comparison with Similar Compounds

2-(1H-Imidazol-2-yl)benzoic Acid (CAS: 67792-82-9)

- Molecular Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.18 g/mol

- Key Differences: The imidazole ring is directly attached to the benzoic acid at the 2-position without an amino linker. Reduced hydrogen bond donors (two vs. three) due to the absence of the amino group. Lower molecular weight and TPSA (77.5 Ų) suggest reduced polarity compared to the target compound .

(1H-Benzimidazol-2-yl)acetic Acid

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 176.17 g/mol

- Key Differences :

3-Fluoro-4-(1H-Imidazol-1-yl)benzoic Acid (CAS: 1021235-05-1)

- Molecular Formula : C₁₀H₇FN₂O₂

- Molecular Weight : 206.17 g/mol

- Key Differences: Substitution at the 4-position with an imidazol-1-yl group and a fluorine atom at the 3-position. The electron-withdrawing fluorine enhances acidity (lower pKa for the carboxylic acid) and metabolic stability. The imidazole’s 1-position linkage alters steric and electronic interactions compared to the 2-ylamino group in the target compound .

3-Methylsalicylic Acid (CAS: 83-40-9)

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Key Differences: A simpler derivative lacking the imidazole moiety, with hydroxyl and methyl substituents.

Table 1: Comparative Analysis of Key Properties

Solubility and Bioavailability

- The target compound’s amino linker improves solubility in polar solvents compared to benzimidazole derivatives but remains less hydrophilic than methylsalicylic acid.

- Fluorinated analogues (e.g., 3-fluoro-4-(1H-imidazol-1-yl)benzoic acid) exhibit enhanced membrane permeability due to fluorine’s electronegativity .

Pharmacological Potential

- Imidazole-containing compounds are known for targeting histamine receptors, enzymes, or metal ions. The amino group in the target compound may facilitate stronger binding to biological targets compared to non-amino analogues .

- Benzimidazole derivatives, while more lipophilic, are often explored for antimicrobial and anticancer applications .

Preparation Methods

General Synthetic Strategies

The synthesis of 3-(1H-Imidazol-2-ylamino)benzoic acid generally involves:

- Formation of the imidazole ring or its introduction as a substituent.

- Coupling of the imidazole moiety to an amino-substituted benzoic acid or its derivatives.

- Functional group manipulation to obtain the free carboxylic acid.

Two main approaches dominate:

Preparation via Amino Substituted Benzoic Acid and Imidazole Derivatives

A common method involves nucleophilic aromatic substitution or amide bond formation between an amino group on the benzoic acid and a suitable imidazole derivative.

- Starting from 3-aminobenzoic acid, the amino group is reacted with an imidazole-2-yl halide or an activated imidazole derivative under conditions that promote nucleophilic substitution or coupling.

- Protecting groups may be used on the carboxylic acid during coupling to prevent side reactions.

- After coupling, deprotection and purification yield the target this compound.

This method benefits from the availability of 3-aminobenzoic acid and imidazole derivatives and allows for relatively straightforward synthesis.

Synthesis via Heterocyclic Ester Intermediates and Hydrolysis

A detailed synthetic sequence reported in related benzimidazole analogues (structurally close to imidazole derivatives) involves:

- Formation of a heterocyclic ester intermediate by reacting o-phenylenediamine with an aryl isothiocyanate ester in dichloromethane at room temperature.

- The intermediate thiourea is then cyclized to form the heterocyclic ring system.

- Subsequent hydrolysis of the ester group using lithium hydroxide in dioxane/water under reflux conditions for 16 hours yields the corresponding carboxylic acid.

This approach is adaptable to imidazole derivatives by modifying the starting materials and reaction conditions accordingly.

Curtius Rearrangement-Based Synthesis

A more advanced method involves the Curtius rearrangement to transform acid derivatives into amines that can be further functionalized:

- The carboxylic acid derivative (such as a benzoic acid derivative) is converted into an acyl azide using reagents like diphenylphosphoryl azide (DPPA) and an organic base.

- Thermal decomposition of the acyl azide generates an isocyanate intermediate.

- The isocyanate is then treated with water or an alcohol to yield the corresponding amine or carbamate.

- This amine can subsequently be coupled with an imidazole derivative to form the desired this compound.

This method allows for efficient synthesis with good yields and is suitable for scale-up, although purification steps may be necessary to remove phosphorous salt impurities.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Time/Temp | Yield (%) | Notes |

|---|---|---|---|---|

| Coupling of o-phenylenediamine and aryl isothiocyanate ester | CH2Cl2, room temperature, 16 h | 16 h, RT | ~78% | Intermediate thiourea formation |

| Cyclization and ester formation | Polystyrene-bound DCC resin, room temperature | 4-8 h (up to 16 h) | Not specified | Reaction monitored by TLC |

| Ester hydrolysis | LiOH in dioxane/H2O, reflux | 16 h, reflux | High | Followed by acidification to pH 2-3 |

| Curtius rearrangement | DPPA, triethylamine, toluene/t-butanol (1:1) | 12-20 h, 100°C | ~60% | One-pot procedure, may require purification |

Research Findings and Optimization

- The use of polystyrene-bound coupling reagents (e.g., DCC resin) facilitates the removal of byproducts and improves purity.

- Hydrolysis under basic reflux conditions with lithium hydroxide is effective for converting esters to acids.

- Curtius rearrangement provides a versatile route for amine formation, which is a key intermediate for coupling with imidazole moieties.

- Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures completion and purity.

- Purification often involves aqueous workup, organic solvent extraction, drying over magnesium sulfate, and concentration under reduced pressure.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct coupling | 3-Aminobenzoic acid + imidazole derivative | Mild nucleophilic substitution | Simple, accessible starting materials | May require protecting groups |

| Ester intermediate hydrolysis | o-Phenylenediamine + aryl isothiocyanate ester | DCC resin, LiOH hydrolysis | High yield, clean conversion | Multiple steps, longer reaction times |

| Curtius rearrangement | Benzoic acid derivative | DPPA, triethylamine, toluene, heat | One-pot, efficient amine formation | Impurities from DPPA, moderate yield |

Q & A

Q. What are the common synthetic routes for 3-(1H-Imidazol-2-ylamino)benzoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves condensation reactions between imidazole derivatives and substituted benzoic acid precursors. For example, coupling 2-aminoimidazole with 3-aminobenzoic acid under acidic or basic conditions. Key parameters to optimize include temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Catalysts like EDC/HOBt or carbodiimides can enhance coupling efficiency. Post-synthesis purification often employs recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : and NMR confirm the imidazole-benzoic acid linkage (e.g., aromatic protons at δ 7.2–8.1 ppm and carboxylic acid protons at δ 12–13 ppm).

- IR spectroscopy : Key peaks include N-H stretching (~3400 cm), C=O (carboxylic acid, ~1700 cm), and C-N (imidazole, ~1250 cm) .

- Mass spectrometry : ESI-MS provides molecular ion confirmation (m/z 203.2 for [M+H]) .

- Elemental analysis : Validates molecular formula (CHNO) with <0.3% deviation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

High-resolution single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is critical. For example, SHELX programs enable precise modeling of hydrogen-bonding networks (e.g., N-H···O interactions between imidazole and carboxylic acid groups). Twinned or low-resolution data can be handled using SHELXE for phase extension and Olex2 for visualization .

Q. What methodologies are used to study the compound’s binding affinity to biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold standards. SPR measures real-time binding kinetics (e.g., immobilizing the compound on a sensor chip and monitoring protein interactions). ITC quantifies thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution. For example, preliminary studies suggest micromolar affinity for kinase targets, with K values in the 1–10 µM range .

Q. How can researchers address low yields in the synthesis of structural analogs?

Design of Experiments (DoE) approaches, such as factorial design, systematically test variables (e.g., solvent, temperature, catalyst loading). For analogs like 3,5-di(1H-imidazol-1-yl)benzoic acid, microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours while improving yields by 20–30% .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Vapor diffusion with mixed solvents (e.g., DMSO/water) promotes crystal growth. For twinned crystals, SHELXL’s TWIN command refines data by partitioning overlapping reflections. High-resolution data (d-spacing <1.0 Å) are essential for resolving disorder in the imidazole ring .

Q. How do structural analogs compare in bioactivity?

Derivatives like 2-(1H-benzimidazol-2-yl)benzoic acid exhibit enhanced antimicrobial activity due to increased hydrophobicity (logP ~2.5 vs. ~1.8 for the parent compound). Computational docking studies (AutoDock Vina) suggest improved binding to bacterial DNA gyrase via π-π stacking with the benzimidazole moiety .

Methodological Notes

- Data Interpretation : Contradictions in NMR spectra (e.g., unexpected splitting) may arise from tautomerism in the imidazole ring; dynamic NMR at variable temperatures resolves this .

- Crystallographic Refinement : SHELXL’s restraints (e.g., DFIX for bond lengths) prevent overfitting in low-resolution datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.